2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
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Overview
Description
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is an organic compound with the molecular formula C21H24N2O3 It is characterized by the presence of a benzamide core substituted with trimethyl groups and a morpholinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.
Introduction of the Morpholinylcarbonyl Group: The morpholinylcarbonyl group can be introduced through a coupling reaction between the benzamide and morpholine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholinylcarbonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-phenylbenzamide: Lacks the morpholinylcarbonyl group, resulting in different chemical properties and applications.
2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is unique due to the presence of both trimethyl groups and a morpholinylcarbonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-12-15(2)19(16(3)13-14)20(24)22-18-6-4-17(5-7-18)21(25)23-8-10-26-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWPKQRSFXOFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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